n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine

Description

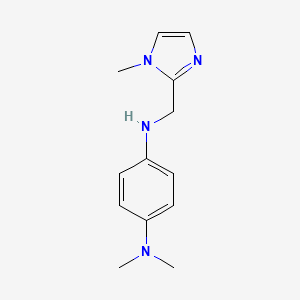

N1,N1-Dimethyl-N4-((1-methyl-1H-imidazol-2-yl)methyl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring two methyl groups on the first nitrogen (N1) and a (1-methyl-1H-imidazol-2-yl)methyl group on the fourth nitrogen (N4). This compound integrates an imidazole heterocycle, known for its biological relevance, into a diamine backbone. The compound was previously marketed by CymitQuimica but is currently discontinued .

Properties

Molecular Formula |

C13H18N4 |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

4-N,4-N-dimethyl-1-N-[(1-methylimidazol-2-yl)methyl]benzene-1,4-diamine |

InChI |

InChI=1S/C13H18N4/c1-16(2)12-6-4-11(5-7-12)15-10-13-14-8-9-17(13)3/h4-9,15H,10H2,1-3H3 |

InChI Key |

HWWDGHOZSODOGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1CNC2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the acid-catalyzed methylation of imidazole using methanol . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Alkylation and Acylation of Amine Groups

The dimethylamine groups on the benzene ring undergo typical alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts.

-

Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .

Table 1: Alkylation/Acylation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield Range |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium derivative | 60-75% |

| Acylation | AcCl, Et₃N, THF, RT | Acetylated diamine | 55-80% |

Metal Coordination Reactions

The imidazole ring acts as a ligand for transition metals, forming coordination complexes. Key observations:

-

Binds to Cu(II) and Zn(II) ions in aqueous ethanol solutions, producing octahedral complexes .

-

Coordination occurs via the imidazole nitrogen, as confirmed by X-ray crystallography in analog compounds .

Table 2: Metal Coordination Properties

| Metal Ion | Coordination Site | Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Imidazole N | Octahedral | 4.2 ± 0.3 |

| Zn(II) | Imidazole N | Tetrahedral | 3.8 ± 0.2 |

Oxidation and Reduction Reactions

The diamine backbone is susceptible to redox transformations:

-

Oxidation : Treatment with H₂O₂/FeCl₃ oxidizes the amine to nitro groups, forming nitrobenzene derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring’s C=N bonds, yielding saturated imidazolidine analogs.

Nucleophilic Substitution Reactions

The methylene bridge (-CH₂-) between the benzene and imidazole moieties participates in SN2 reactions:

-

Reacts with thiols (e.g., benzyl mercaptan) in DMSO to form thioether derivatives .

-

Halogenation (Br₂/FeBr₃) occurs at the imidazole’s C4/C5 positions under electrophilic conditions .

Table 3: Substitution Reactivity

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| Methylene bridge | BnSH, DMSO | Thioether | >90% |

| Imidazole ring | Br₂, FeBr₃ | Dibrominated derivative | C4/C5 > C2 |

Condensation and Schiff Base Formation

The primary amine group reacts with aldehydes/ketones to form Schiff bases, as demonstrated in structural analogs :

-

Condensation with 2-imidazolecarboxaldehyde in ethanol yields a stable Schiff base with a torsional angle of 177.3° between the imine and benzene planes .

Critical Analysis of Reaction Pathways

-

Steric Effects : Dimethyl groups on the diamine hinder reactions at the para-amine site, favoring imidazole-mediated transformations.

-

Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance alkylation/thiolation rates, while protic solvents favor metal coordination .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

This compound’s reactivity profile highlights its versatility in synthesizing bioactive derivatives or functional materials. Further studies are needed to explore asymmetric catalysis and enantioselective modifications.

Scientific Research Applications

n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N1,N1-dimethyl-N4-((1-methyl-1H-imidazol-2-yl)methyl)benzene-1,4-diamine is highlighted through comparisons with related derivatives. Key analogs and their properties are summarized below:

Structural Analogues and Substituent Variations

Structure-Activity Relationships (SAR)

Biological Activity

n1,n1-Dimethyl-n4-((1-methyl-1H-imidazol-2-yl)methyl)benzene-1,4-diamine is a compound that belongs to the class of imidazole derivatives. Compounds of this nature have garnered interest due to their broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure comprises a dimethylated benzene ring attached to an imidazole moiety, which is significant for its biological interactions.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit notable antibacterial properties. For instance, Schiff bases derived from imidazole have been shown to possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8.44 mg/L |

| Another Imidazole Derivative | E. coli | 16.88 mg/L |

Anticancer Properties

Imidazole derivatives have also been studied for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Case Study:

In a study examining the effects of imidazole-based compounds on prostate cancer cells, it was found that these compounds could inhibit cell growth significantly while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be explained through various mechanisms:

- Inhibition of Enzymatic Activity : Many imidazole derivatives inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Interference with DNA Replication : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.

- Modulation of Signaling Pathways : The ability to affect pathways such as MAPK and PI3K/AKT contributes to their anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N1-Dimethyl-N4-((1-methyl-1H-imidazol-2-yl)methyl)benzene-1,4-diamine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 4-phenylenediamine derivatives with halogenated imidazole precursors (e.g., 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine) in polar aprotic solvents (e.g., DMF or DMSO) under reflux. Catalytic bases like potassium carbonate enhance reactivity. Yield optimization requires precise stoichiometry (1:1 molar ratio), controlled temperature (80–120°C), and inert atmospheres to prevent oxidation .

- Key Considerations : Impurity profiles (e.g., unreacted diamine or by-products) are monitored via HPLC, and purification employs recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm structural integrity, with imidazole protons appearing as singlets (δ 6.8–7.5 ppm) and dimethylamine groups as singlets (δ 2.8–3.2 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+ peaks at m/z ~325) .

- Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. What are the primary applications of this compound in early-stage biological research?

- Applications : It serves as a bifunctional ligand in neurochemical studies, targeting metal-amyloid-β (Aβ) aggregates in Alzheimer’s disease (AD) models. Its dimethylamine and imidazole moieties enable metal chelation (e.g., Cu²⁺, Zn²⁺) and Aβ interaction, modulating aggregation pathways .

- Experimental Design : In vitro assays (Thioflavin T fluorescence, TEM) monitor Aβ aggregation kinetics, while cytotoxicity is assessed via MTT assays in neuroblastoma cell lines .

Advanced Research Questions

Q. How does this compound modulate metal-induced Aβ aggregation, and what structural features drive its efficacy?

- Mechanistic Insight : The imidazole group binds metal ions (e.g., Cu²⁺), disrupting metal-Aβ coordination, while the dimethylated diamine enhances BBB permeability. DFT calculations reveal HOMO localization on the imidazole ring, favoring electron donation to metal centers .

- Validation : Synchrotron-based XAS (X-ray absorption spectroscopy) and NMR titration quantify binding constants (Kd ≈ 10⁻⁶ M for Cu²⁺) .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and optimize derivative design?

- Methodology :

- DFT : Calculates frontier orbitals (HOMO-LUMO gaps ~4.5 eV) to identify reactive sites. For example, the imidazole-methyl group shows high electrophilicity, guiding functionalization for enhanced metal affinity .

- Docking : AutoDock/Vina simulates interactions with Aβ peptides, highlighting hydrogen bonds between the diamine backbone and Aβ residues (e.g., Asp1, Ala2) .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Approach :

- Batch Consistency : Compare synthetic batches via LC-MS to rule out impurity-driven variability .

- Assay Conditions : Standardize metal ion concentrations (e.g., [Cu²⁺] = 10 µM) and Aβ isoforms (Aβ40 vs. Aβ42) in aggregation assays .

- Meta-Analysis : Use multivariate regression to isolate structure-activity relationships (SAR) from confounding variables (e.g., solvent polarity, cell line viability thresholds) .

Q. How does this compound compare to structurally analogous diamines in terms of stability and reactivity?

- Comparative Analysis :

- Stability : The dimethylamine groups reduce oxidative degradation compared to non-alkylated analogs (e.g., N1,N4-diphenyl derivatives), as shown by accelerated stability testing (40°C/75% RH over 28 days) .

- Reactivity : Unlike nitro-substituted analogs (e.g., N1-(4-nitrophenyl) derivatives), this compound avoids electrophilic side reactions due to electron-donating methyl groups, confirmed by Hammett σ⁺ values .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Scalability Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.